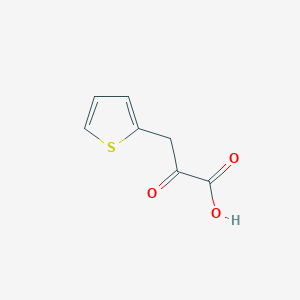

2-Oxo-3-(thiophen-2-yl)propanoic acid

Description

Contextualization within Heterocyclic Chemistry and Thiophene (B33073) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds that contain at least one atom other than carbon within their ring structure. These "heteroatoms," typically nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules. Thiophene is a classic example of a five-membered aromatic heterocycle containing a single sulfur atom.

2-Oxo-3-(thiophen-2-yl)propanoic acid is a prominent member of the thiophene derivative family. The incorporation of the thiophene ring is not merely a structural feature; it significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. The sulfur atom in the thiophene ring can engage in unique electronic effects and coordination, making thiophene derivatives valuable scaffolds in various chemical applications. The unique structure of the thiophene component is known to enhance the reactivity and applicability of the molecules in which it is found. chemimpex.com

Significance as an Alpha-Keto Acid Derivative in Organic and Bioorganic Systems

The molecule is structurally classified as an alpha-keto acid. This class of compounds is defined by the presence of a carboxylic acid functional group and an adjacent (alpha-position) ketone. Alpha-keto acids are of profound importance in both biochemistry and synthetic organic chemistry. In biological systems, they are key metabolic intermediates, most notably in the citric acid cycle (Krebs cycle) and in amino acid metabolism.

As a thiophene-containing analogue of pyruvic acid, this compound combines the inherent reactivity of the alpha-keto acid moiety with the specific properties of the thiophene ring. This duality makes it a versatile building block in organic synthesis, where the keto and acid groups can undergo a wide range of chemical transformations, such as condensation, decarboxylation, and amination reactions. Its structure is a subject of interest for biochemical research exploring enzyme interactions and metabolic pathways. chemimpex.com

Overview of Key Research Trajectories for Related Chemical Entities

While research specifically detailing the applications of this compound itself is specialized, a clear research trajectory can be observed through the study of its closely related ester derivatives, namely the methyl and ethyl esters. These esters are frequently used as key intermediates and building blocks in synthetic chemistry.

The ethyl ester, ethyl 3-oxo-3-(thiophen-2-yl)propanoate, is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. lookchemicals.com It serves as a versatile precursor for constructing more complex molecular architectures. lookchemicals.com Similarly, methyl 3-oxo-3-(thiophen-2-yl)propanoate is highly valued in pharmaceutical development, particularly in research targeting metabolic disorders, where its unique structure may contribute to enhanced biological activity. chemimpex.com It is also employed in the formulation of advanced agrochemicals and as a foundational component in organic synthesis to build complex molecules more efficiently. chemimpex.com

The overarching research theme for these related entities is their role as foundational synthons. Their favorable reactivity profiles allow for straightforward chemical modifications, making them preferred starting materials for chemists aiming to innovate in medicinal chemistry, materials science, and agrochemical development. chemimpex.com

| Related Compound | CAS Number | Molecular Formula | Primary Research Applications |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 13669-10-8 | C₉H₁₀O₃S | Intermediate for drugs, dyes, polymers, and agrochemicals. lookchemicals.com |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | 134568-16-4 | C₈H₈O₃S | Building block for pharmaceuticals (metabolic disorders) and agrochemicals; organic synthesis. chemimpex.com |

Table 2: Research Applications of Key Ester Derivatives of this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxo-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEKJNVSDUKUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365929 | |

| Record name | 2-OXO-3-(2-THIENYL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15504-41-3 | |

| Record name | 2-OXO-3-(2-THIENYL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 3 Thiophen 2 Yl Propanoic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-oxo-3-(thiophen-2-yl)propanoic acid molecule in a limited number of steps from readily available precursors. These approaches often focus on forming the carbon backbone and introducing the necessary functional groups concurrently or in a rapid sequence.

Strategies Involving Thiophene-2-Carbaldehyde (B41791) Precursors

Thiophene-2-carbaldehyde is a commercially available and common starting material for the synthesis of various thiophene (B33073) derivatives. google.com Strategies to convert it into the target α-keto acid typically involve a condensation reaction to build the three-carbon propanoic acid chain.

One plausible, though not explicitly detailed in single-pot reaction literature for this specific product, pathway involves a condensation reaction, such as a modified Knoevenagel or aldol-type condensation. youtube.comresearchgate.net In this approach, thiophene-2-carbaldehyde would react with a compound that can provide the two-carbon keto-acid fragment. For instance, condensation with a pyruvic acid derivative or an oxazolidinone-protected acyl unit, followed by hydrolysis, could yield the desired product. The reactivity of thiophene-2-carbaldehyde in condensation reactions with various nucleophiles is well-documented, forming the basis for such synthetic designs. acs.org

Another general strategy applicable here is the umpolung (polarity inversion) of the aldehyde. The aldehyde can be converted into a corresponding dithioacetal, which can then be deprotonated and reacted with an electrophile like carbon dioxide or a chloroformate ester, followed by hydrolysis of the dithioacetal to reveal the ketone and hydrolysis of the ester to yield the final α-keto acid.

Application of Established Alpha-Keto Acid Synthesis Protocols

Several general and robust methods for synthesizing α-keto acids can be adapted for the preparation of this compound. These protocols often start from different precursors but converge to form the α-keto acid moiety.

Hydrolysis of Acyl Cyanides: The acid-catalyzed hydrolysis of acyl cyanides is a known method for producing α-keto acids. The required precursor, 2-(thiophen-2-yl)acetyl cyanide, could potentially be synthesized from 2-(thiophen-2-yl)acetic acid or its derivatives.

Oxidation of α-Hydroxy Acids: A highly effective method is the chemoselective oxidation of the corresponding α-hydroxy acid, 2-hydroxy-3-(thiophen-2-yl)propanoic acid. Catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant can achieve this transformation under mild conditions, preserving the sensitive keto-acid product. youtube.com

Reaction with Oxalic Acid Esters: A direct approach involves the condensation of a thiophene-containing nucleophile with a dialkyl oxalate (B1200264). For example, the Grignard or organolithium reagent derived from 2-methylthiophene (B1210033) could be reacted with diethyl oxalate. A more direct route involves the reaction of 2-(lithiomethyl)thiophene with diethyl oxalate, followed by acidic workup and hydrolysis to yield the final acid. A similar strategy has been described for the synthesis of other aryl-substituted oxo-propionic acid esters. mdpi.com

A summary of these established protocols is presented below.

Table 1: Established α-Keto Acid Synthesis Protocols Applicable to this compound

| Method | Starting Material Example | Key Transformation | Reference |

| Oxidation of α-Hydroxy Acid | 2-Hydroxy-3-(thiophen-2-yl)propanoic acid | Selective oxidation of secondary alcohol | youtube.com |

| Condensation with Dialkyl Oxalate | 2-(Chloromethyl)thiophene or 2-Methylthiophene | Nucleophilic addition to oxalate ester | mdpi.com |

| Hydrolysis of Acyl Cyanide | 2-(Thiophen-2-yl)acetyl cyanide | Hydrolysis of the nitrile and acyl group | |

| Hydrolysis of Alkylidenehydantoins | Thiophen-2-ylmethylenehydantoin | Basic hydrolysis |

Indirect Synthesis and Derivatization Routes

Indirect routes involve the synthesis of stable derivatives like esters or amides, which can be subsequently hydrolyzed to the target carboxylic acid. This approach is often advantageous as esters and amides can be easier to purify and handle.

Synthesis of Related Esters and Amides, Including Chiral Derivatives

The synthesis of esters and amides of this compound serves both as a pathway to the acid itself and as a method to produce compounds with unique properties.

Ester Synthesis: Esters can be prepared through various methods. For instance, the reaction of aryl diazoacetates with water catalyzed by dirhodium acetate (B1210297) can yield aryl α-keto esters. youtube.com A reaction between 3-(5-substituted-2,4-dinitrophenyl)-2-oxopropionic acid ester and suitable oxalic acid esters demonstrates a direct synthesis of α-keto esters. mdpi.com These esters, such as ethyl 2-oxo-3-(thiophen-2-yl)propanoate, can then be hydrolyzed to the carboxylic acid, for example, using a sodium hydroxide (B78521) solution. nih.gov

Amide Synthesis: Amides are typically synthesized from the corresponding carboxylic acid or its ester. The acid can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and reacted with an amine. nih.gov Alternatively, esters can be directly converted to amides or hydrazides by reaction with amines or hydrazine (B178648) hydrate, respectively. nih.gov

Chiral Derivatives: The synthesis of chiral derivatives is of high interest. This can be achieved by using chiral starting materials or by appending a chiral auxiliary. For example, a chiral moiety can be introduced into the side chain of a 3-substituted thiophene derivative. acs.org The development of polythiophenes functionalized with a pendant containing a stereogenic sulfur atom highlights another approach to introducing chirality. google.com

Biocatalytic Pathways for the Formation of Thiophene-Substituted Propanoates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes like transaminases are particularly relevant for producing α-keto acids and their precursors.

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, a process that is reversible. frontiersin.org While a direct enzymatic synthesis of this compound has not been specifically reported, a plausible biocatalytic route can be proposed based on established transaminase activity. This would involve the kinetic resolution of a racemic amino acid, such as D,L-3-(thiophen-2-yl)alanine.

In this scenario, an (S)-selective ω-transaminase would convert the L-enantiomer of the amino acid into the target α-keto acid, this compound, leaving the unreacted D-enantiomer in high enantiomeric purity. pharmaguideline.com Pyruvate (B1213749) is commonly used as the amine acceptor in these reactions. frontiersin.orgpharmaguideline.com This strategy simultaneously produces a valuable chiral amino acid and the desired α-keto acid. Enzymes from organisms like Alcaligenes denitrificans and Sphaerobacter thermophilus have been shown to be effective for resolving β-amino acids and could be explored for this transformation. frontiersin.orgpharmaguideline.com

Additionally, acyl-CoA synthetases and acyltransferases can be used for enzymatic propionylation. For example, propionic acid can be activated to propionyl-CoA and subsequently transferred to a substrate by an acyltransferase, a pathway demonstrated in the formation of 3-propionyl-deoxynivalenol. organic-chemistry.org

Table 2: Potential Biocatalytic Approaches

| Enzyme Class | Proposed Reaction | Substrates | Potential Products | Reference |

| ω-Transaminase | Kinetic Resolution | D,L-3-(Thiophen-2-yl)alanine, Pyruvate | This compound, D-3-(Thiophen-2-yl)alanine, L-Alanine | frontiersin.orgpharmaguideline.com |

| Acyltransferase | Propionyl Group Transfer | Thiophene-based precursor, Propionyl-CoA | Propionylated thiophene derivative | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One prominent example of a green synthetic method is the use of multicomponent reactions in environmentally benign solvents. A Passerini three-component reaction has been reported for the synthesis of related thiophene carboxylates, which proceeds in high yields in water at room temperature without a catalyst. This approach offers significant advantages by eliminating the need for energy consumption and complex chromatographic separation.

Other green strategies applicable to α-keto acid synthesis include:

Use of Biomass-derived Starting Materials: α-Hydroxy acids, which can be derived from lignocellulosic biomass, can be converted to α-keto acids via catalytic oxidation. This aligns with the principle of using renewable feedstocks.

Catalytic Oxidation with Air: Utilizing natural sunlight and air for the oxidation of α-aryl halogen derivatives to the corresponding carbonyl compounds represents an efficient and environmentally friendly organocatalytic and photocatalytic process. youtube.com

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. Transition-metal-free syntheses of thiophenes via cleavage of C-H bonds are examples of atom-economical processes.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound can be achieved through a multi-step process. A common and mechanistically well-understood approach involves the initial formation of its corresponding ester, ethyl 2-oxo-3-(thiophen-2-yl)propanoate, via a Claisen condensation reaction. This is then followed by the hydrolysis of the ester to yield the final carboxylic acid. While specific mechanistic studies for this exact compound are not extensively documented, the underlying reaction mechanisms are fundamental in organic chemistry.

A plausible and efficient route for the synthesis of the ethyl ester precursor is a mixed Claisen condensation. openstax.org This reaction involves the condensation of an ester possessing α-hydrogens with another ester that lacks them, thereby preventing self-condensation of the latter. openstax.org In this case, ethyl thiophene-2-acetate would serve as the ester with acidic α-hydrogens, and diethyl oxalate would act as the ester component that cannot form an enolate ion. openstax.org The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

The mechanism of this mixed Claisen condensation proceeds through several key steps:

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl thiophene-2-acetate by the ethoxide base. This abstraction of an α-hydrogen results in the formation of a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen, increasing the nucleophilicity of the α-carbon. openstax.orgyoutube.comyoutube.com

Nucleophilic Acyl Substitution: The newly formed enolate ion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This addition results in a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com

Reformation of the Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of an ethoxide leaving group. This step is characteristic of nucleophilic acyl substitution reactions and results in the formation of the β-keto ester, ethyl 2-oxo-3-(thiophen-2-yl)propanoate. openstax.orgmasterorganicchemistry.com

Deprotonation of the Product: The resulting β-keto ester has a highly acidic proton located between the two carbonyl groups. This proton is readily abstracted by the ethoxide base present in the reaction mixture. This deprotonation step is essentially irreversible and drives the equilibrium of the reaction towards the product. openstax.org

Protonation: The final step to isolate the neutral β-keto ester involves the addition of a mild acid (e.g., aqueous acid workup) to protonate the enolate of the product. youtube.comyoutube.com

The subsequent conversion of ethyl 2-oxo-3-(thiophen-2-yl)propanoate to this compound is achieved through hydrolysis. This can be accomplished under either acidic or basic conditions.

In a typical base-catalyzed hydrolysis, the ester is treated with a hydroxide solution (e.g., sodium hydroxide). The mechanism involves:

Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the carbonyl double bond is reformed, leading to the expulsion of the ethoxide leaving group.

Deprotonation: Under the basic reaction conditions, the initially formed carboxylic acid is deprotonated by the hydroxide base to form the carboxylate salt.

Acidification: In the final workup step, a strong acid (e.g., hydrochloric acid) is added to protonate the carboxylate, yielding the final product, this compound. acs.org

The table below summarizes the key mechanistic features of the proposed synthetic pathway.

| Step | Reaction Type | Key Intermediates | Driving Force |

| 1 | Mixed Claisen Condensation | Enolate of ethyl thiophene-2-acetate, Tetrahedral intermediate | Formation of a stable enolate of the β-keto ester product openstax.org |

| 2 | Base-catalyzed Ester Hydrolysis | Tetrahedral intermediate, Carboxylate anion | Formation of a stable carboxylate salt |

Advanced Spectroscopic and Chromatographic Characterization of 2 Oxo 3 Thiophen 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-Oxo-3-(thiophen-2-yl)propanoic acid. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the propanoic acid chain. The thiophene protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the ring. The methylene (B1212753) protons adjacent to the thiophene ring and the carbonyl group would likely resonate as a singlet or a multiplet in the δ 3.5-4.5 ppm range. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon of the keto group (δ 190-200 ppm) and the carboxylic acid carbon (δ 170-180 ppm) would be anticipated. The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon would be observed further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3 | ~7.2 | - |

| Thiophene H4 | ~7.0 | - |

| Thiophene H5 | ~7.5 | - |

| Methylene CH₂ | ~4.0 | ~45 |

| Carboxylic Acid OH | ~12.0 (broad) | - |

| Thiophene C2 | - | ~140 |

| Thiophene C3 | - | ~127 |

| Thiophene C4 | - | ~125 |

| Thiophene C5 | - | ~130 |

| Keto C=O | - | ~195 |

| Carboxylic Acid C=O | - | ~175 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound with high accuracy. This technique provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₆O₃S).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition. Common fragmentation patterns would likely involve the loss of small molecules such as carbon dioxide (CO₂) from the carboxylic acid group, leading to a significant [M-44]⁺ fragment. Cleavage of the bond between the carbonyl group and the methylene group could result in the formation of a thenoyl cation, which would be a prominent peak in the spectrum.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₇H₆O₃S]⁺ | Molecular Ion | 186.0038 |

| [C₆H₆OS]⁺ | [M-CO₂]⁺ | 142.0143 |

| [C₅H₅OS]⁺ | Thenoyl cation | 113.0061 |

| [C₄H₃S]⁺ | Thienyl cation | 83.9932 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is a characteristic feature of the O-H stretching vibration of the carboxylic acid group. The spectrum would also exhibit two distinct carbonyl stretching bands: one for the keto group (C=O) typically appearing around 1710-1730 cm⁻¹, and another for the carboxylic acid carbonyl group, which is usually found at a slightly higher frequency, around 1750-1770 cm⁻¹, due to electronic effects of the adjacent thiophene ring. The C-S stretching vibration of the thiophene ring is expected to produce a weaker absorption in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the thiophene ring would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Keto Group | C=O stretch | 1710-1730 |

| Carboxylic Acid | C=O stretch | 1750-1770 |

| Thiophene Ring | C=C stretch | 1400-1600 |

| Thiophene Ring | C-H stretch | 3000-3100 |

| Thiophene Ring | C-S stretch | 600-800 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantitative determination in various matrices. A reversed-phase HPLC method would be most suitable, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). pensoft.netresearchgate.net

The compound's purity can be determined by monitoring the chromatogram for the presence of any impurity peaks. The retention time of the main peak, corresponding to this compound, will be characteristic under specific chromatographic conditions. pensoft.net By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately quantified. The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. pensoft.net

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, particularly for detecting volatile impurities or for its analysis in complex matrices. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester, such as a methyl or silyl (B83357) ester, prior to GC-MS analysis. nih.gov

The gas chromatogram will separate the derivatized compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification. The retention time of the derivatized this compound and its characteristic mass spectrum can be used for its qualitative and quantitative analysis. This technique is particularly useful for trace-level detection due to its high sensitivity.

Table 5: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov While a crystal structure for this compound itself may not be publicly available, the analysis of its analogues provides significant insight into its likely solid-state conformation and intermolecular interactions.

Theoretical and Computational Investigations of 2 Oxo 3 Thiophen 2 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These computational methods provide insights into molecular geometry, stability, and various chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It would be the primary tool to determine the most stable conformation (the minimum energy structure) of 2-Oxo-3-(thiophen-2-yl)propanoic acid.

The process involves optimizing the molecule's geometry, which means finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For instance, DFT calculations at a level like B3LYP/6-311++G(d,p) could be employed to model the compound, both in the gas phase and in different solvents, to understand how the environment affects its structure. researchgate.net For related furan (B31954) derivatives, DFT studies have been used to understand the reactive electrophilic species in reactions. nih.gov

Key parameters obtained from DFT calculations would include:

Optimized Geometric Parameters: Precise values for bond lengths and angles.

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy, which indicate the molecule's stability.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Table 1: Illustrative DFT-Calculated Properties for a Thiophene (B33073) Derivative (Note: This table is illustrative of typical results from DFT calculations and does not represent actual data for this compound.)

| Parameter | Value | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Indicates chemical reactivity and stability. |

| Dipole Moment | D Debyes | Measures the polarity of the molecule. |

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution. For this compound, the carboxylic acid group is the primary acidic site. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent.

The pKa can be calculated using thermodynamic cycles in combination with quantum mechanical calculations. This involves calculating the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution, often using a continuum solvation model. While the pKa of the C-H bond on a thiophene ring is very high, the carboxylic acid proton is readily dissociable. researchgate.net The presence of the electron-withdrawing oxo group adjacent to the carboxylic acid is expected to lower the pKa, making it a stronger acid than propanoic acid.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (receptor) and the ligand.

Docking Simulation: Using software to place the ligand in the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are then scored based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, various thiophene derivatives have been studied as inhibitors of enzymes like lactate (B86563) dehydrogenase and tubulin through molecular docking. nih.govtandfonline.com These studies reveal the binding modes and help in the rational design of more potent inhibitors. acs.orgresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Thiophene-Based Inhibitor (Note: This table is illustrative and does not represent actual data for this compound.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | ARG 123, LYS 45 | Hydrogen Bond |

| VAL 78, ILE 90 | Hydrophobic Interaction |

Molecular dynamics (MD) simulations could then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

To build a QSAR model for a class of compounds including this compound, the following steps would be necessary:

Data Set Collection: A dataset of structurally related thiophene compounds with experimentally determined biological activity (e.g., IC50 values) would be required.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule in the series.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. ijprajournal.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on thiophene derivatives have successfully identified key molecular properties that govern their antitumor or anti-inflammatory activities. nih.govresearchgate.net For instance, properties like molecular volume, hydrophobicity, and the presence of ionizable groups have been found to be important for the biological activity of certain thiophene amides and quinolones. nih.gov A validated QSAR model could then be used to predict the biological potential of this compound.

Biological and Pharmacological Research Trajectories of 2 Oxo 3 Thiophen 2 Yl Propanoic Acid and Analogues

Enzyme Inhibition Studies

The capacity of 2-Oxo-3-(thiophen-2-yl)propanoic acid and its analogues to inhibit specific enzymes has been a primary focus of research, yielding promising results in several key areas.

D-Amino Acid Oxidase (DAO) Inhibition by Thiophene (B33073) Carboxylic Acids

Thiophene carboxylic acids have emerged as a notable class of inhibitors for D-Amino Acid Oxidase (DAO), a flavoenzyme that plays a crucial role in the degradation of D-amino acids. nih.gov The inhibition of DAO is a therapeutic strategy of interest, particularly for conditions like schizophrenia where NMDA receptor hypofunction is implicated. nih.govnih.gov

Structure-activity relationship (SAR) studies have demonstrated that thiophene-2-carboxylic acids and thiophene-3-carboxylic acids can act as potent DAO inhibitors. nih.govechemi.com The research indicates that small substituents on the thiophene ring are generally well-tolerated. echemi.com For instance, the introduction of small substituents such as fluoro, chloro, and bromo at the 5-position of the thiophene-2-carboxylic acid scaffold significantly enhances inhibitory potency compared to the unsubstituted parent compound. Similarly, 5-chloro and 5-methyl derivatives of thiophene-3-carboxylic acid also show improved potency. echemi.com However, the enzyme's active site appears to be sensitive to the size of the substituent, with larger additions, such as an ethyl group, leading to a significant or complete loss of inhibitory activity.

Crystallographic studies of human DAO in complex with these thiophene-based inhibitors have provided valuable insights into their mechanism of action. echemi.com These studies revealed that the tyrosine residue Tyr224 in the active site forms a tight stacking interaction with the thiophene ring of the inhibitor. echemi.com This interaction leads to the closure of a secondary pocket in the active site, a feature that distinguishes these inhibitors from others that can accommodate larger side chains. nih.gov Molecular dynamics simulations further support that this stacked conformation is highly stable, maintained by substantial hydrophobic interactions and an extensive network of hydrogen bonds. nih.govechemi.com

| Compound/Analogue | Target Enzyme | Key Findings |

| Thiophene-2-carboxylic acids | D-Amino Acid Oxidase (DAO) | Potent inhibitors, especially with small 5-substituents (e.g., F, Cl, Br). |

| Thiophene-3-carboxylic acids | D-Amino Acid Oxidase (DAO) | Potent inhibitors, with 5-chloro and 5-methyl derivatives showing enhanced activity. echemi.com |

Modulation of Alpha-Keto Acid Dehydrogenase Complexes

The alpha-keto acid dehydrogenase complexes (KDHc) are a family of crucial mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDHc), α-ketoglutarate dehydrogenase complex (KGDHc), and branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.govrsc.org These complexes play a central role in cellular metabolism by catalyzing the oxidative decarboxylation of α-keto acids. rsc.org

Direct research on the interaction between this compound and these complexes is limited. However, studies on related thiophene-containing compounds suggest a potential for modulation. For example, thiamine (B1217682) analogues that incorporate a thiophene ring have been investigated as inhibitors of the PDHc. The hydrophobicity of the aromatic ring in these analogues was found to influence their inhibitory strength, with thiophene being more effective than furan (B31954) or pyrrole. Specifically, certain thiophene-containing thiamine analogues have been identified as potent and selective inhibitors of the E1 subunit of PDH.

Furthermore, other studies have explored the inhibition of PDHc by various compounds, highlighting the complex's susceptibility to inhibition. nih.govechemi.com Given that this compound is an alpha-keto acid with a thiophene moiety, it is plausible that it or its derivatives could interact with KDHcs, but further specific research is required to confirm this.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Thiophene derivatives have been extensively studied for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. youtube.comfoodb.ca These enzymes are key to the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are mediators of inflammation. youtube.com The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. researchgate.netcymitquimica.com

A variety of thiophene-based compounds have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. youtube.comnih.gov For instance, a series of 2,3,4-trisubstituted thiophene derivatives were synthesized and evaluated, with some compounds showing significant in vivo anti-inflammatory effects. nih.gov Subsequent in vitro assays revealed that certain analogues possess selective COX-2 inhibitory activity. nih.gov Molecular modeling studies have further elucidated the binding modes of these inhibitors within the active sites of COX enzymes. nih.gov

In addition to COX inhibition, many thiophene derivatives also exhibit inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme. youtube.comnih.gov Some compounds have been identified as dual inhibitors, targeting both COX-2 and 5-LOX. nih.gov This dual action is a highly desirable characteristic for novel anti-inflammatory drugs. researchgate.netcymitquimica.com

| Compound/Analogue | Target Enzyme(s) | Key Findings |

| 2,3,4-trisubstituted thiophenes | COX-1, COX-2, 5-LOX | Some analogues show selective COX-2 inhibition and dual COX-2/5-LOX inhibitory activity. nih.gov |

| Thiophene pyrazole (B372694) hybrids | COX-2 | Identified as moderate and selective COX-2 inhibitors. youtube.com |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Demonstrated potent and selective COX-2 inhibition. youtube.com |

Alpha-Glucosidase and Amylase Inhibitory Activities of Thiophene-Containing Analogues

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. nih.gov Research has shown that various heterocyclic compounds, including those with a thiophene core, can exhibit inhibitory activity against these enzymes. nih.gov

While direct studies on this compound are not prominent in this area, related thiophene derivatives have been synthesized and evaluated for their potential as α-glucosidase and α-amylase inhibitors. For example, studies on benzo[b]thiophene-based small molecules have identified potent α-amylase inhibitors. nih.gov Molecular docking studies have supported these findings, showing good binding affinities of these compounds within the active site of α-amylase. nih.gov

The broader class of thiophene-containing compounds continues to be an area of interest for the development of new antidiabetic agents, with ongoing research into their synthesis and biological evaluation.

Antimicrobial Activities

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a promising scaffold for the development of new anti-infective agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A significant body of research has confirmed the antibacterial properties of thiophene-containing compounds against a range of both Gram-positive and Gram-negative bacteria. These studies are particularly relevant in the context of rising antimicrobial resistance.

Several synthesized thiophene derivatives have shown notable activity against clinically relevant strains. For instance, certain thiophene derivatives exhibited minimum inhibitory concentration (MIC) values between 16 and 32 mg/L against colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L against colistin-resistant Escherichia coli. Time-kill curve assays have further demonstrated the bactericidal effects of some of these compounds. The proposed mechanism of action for some of these derivatives involves increased membrane permeabilization.

Other studies have reported on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, with some compounds displaying marked broad-spectrum antibacterial activity. Specifically, certain analogues were highly active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Similarly, some 2-thiophene carboxylic acid thioureides have shown activity against both reference and clinical Gram-negative strains with MICs ranging from 31.25 to 250 μg/mL, and against Bacillus subtilis with MICs from 7.8 to 125 μg/mL. A spiro–indoline–oxadiazole derivative of thiophene was found to be highly active against Clostridium difficile, a Gram-positive bacterium, with MIC values of 2 to 4 μg/ml.

| Thiophene Derivative Class | Gram-Positive Target(s) | Gram-Negative Target(s) | MIC Range |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii, Colistin-resistant E. coli | 8-32 mg/L | |

| 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles | S. aureus, B. subtilis | E. coli, P. aeruginosa | Not specified in abstract |

| 2-thiophene carboxylic acid thioureides | B. subtilis, Multi-drug resistant S. aureus | E. coli, K. pneumoniae | 7.8-500 µg/mL |

| Spiro–indoline–oxadiazole derivative | C. difficile | 2-4 µg/mL |

Antifungal Efficacy Against Pathogenic Fungi

The emergence of drug-resistant fungal pathogens has necessitated the search for novel antifungal agents. Thiophene-containing compounds, including analogues of this compound, have been investigated for their potential to address this challenge. Research has demonstrated that these derivatives possess a broad spectrum of biological activities, including antifungal properties. encyclopedia.pubresearchgate.netnih.govresearchgate.net

Thiophene derivatives have shown notable efficacy against various fungal species, including those resistant to conventional therapies. For instance, certain thiophene-based compounds have exhibited excellent activity against voriconazole-resistant Candida albicans. nih.gov In one study, a thiophene derivative, designated as 2AT, demonstrated 100% fungal action with minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/ml. nih.gov Furthermore, when combined with fluconazole, this derivative produced a synergistic effect against resistant Candida strains. nih.gov This suggests that thiophene derivatives may not only act as standalone antifungal agents but also as enhancers for existing drugs. nih.gov

The structural features of thiophene derivatives play a crucial role in their antifungal activity. Studies on 5-phenylthiophene derivatives have shown them to possess fungicidal activity and the ability to inhibit the growth of fluconazole-resistant C. albicans. nih.gov The versatility of the thiophene scaffold allows for the synthesis of a wide array of derivatives with potent biological activities. researchgate.net These compounds are recognized for their therapeutic potential against various infections due to their ability to be synthesized rapidly and their diverse biological functions. researchgate.net

Table 1: Antifungal Activity of a Thiophene Derivative (2AT)

| Fungal Strain | MIC of 2AT (µg/ml) | Outcome |

|---|---|---|

| Fluconazole-Resistant Candida spp. | 100 - 200 | 100% inhibition |

Data derived from a study on the synergistic antifungal effect of a thiophene derivative. nih.gov

Anti-inflammatory and Analgesic Research

Thiophene-containing propanoic acid derivatives and their analogues are a significant area of research for new anti-inflammatory and analgesic agents. researchgate.netnih.govnih.gov The thiophene ring is a key structural component in several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which primarily act by inhibiting cyclooxygenase (COX) enzymes. encyclopedia.pubresearchgate.netnih.govnih.govmdpi.com

A major focus of recent research has been the development of nonacidic thiophene derivatives to mitigate the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netbohrium.com The acidic moiety in many NSAIDs is a primary contributor to their ulcerogenic properties and also leads to rapid metabolism and clearance. nih.gov To address this, researchers have designed and synthesized series of nonacidic thiophene and thienopyrimidine derivatives. nih.govresearchgate.net

In preclinical studies, these nonacidic analogues have demonstrated significant analgesic and anti-inflammatory activities. For example, in an in vivo analgesic test, certain thiophene derivatives showed higher protective index values than the standard drugs indomethacin (B1671933) and celecoxib. nih.govresearchgate.net These compounds also exhibited comparable anti-inflammatory effects in carrageenan-induced paw edema models. nih.gov The mechanism of action for some of these derivatives involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis and the expression of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov

The structural characteristics of these compounds, such as the presence of carboxylic acids, esters, amines, amides, and methyl or methoxy (B1213986) groups, are important for their anti-inflammatory activity and their ability to bind to targets like COX and lipoxygenase (LOX) enzymes. researchgate.netnih.gov

Table 3: Anti-inflammatory and Analgesic Profile of Selected Nonacidic Thiophene Derivatives

| Compound | Analgesic Activity (Protective Index) | Anti-inflammatory Activity (% Edema Inhibition) | PGE2 Synthesis Inhibition (%) |

|---|---|---|---|

| Compound 2b | Higher than Indomethacin & Celecoxib | Comparable to Indomethacin & Celecoxib | 61.10 - 74.54 |

| Compounds 7a-d | Higher than Indomethacin & Celecoxib | Comparable to Indomethacin & Celecoxib | 61.10 - 74.54 |

| Indomethacin (Control) | - | - | 71.47 |

| Celecoxib (Control) | - | - | 80.11 |

Data synthesized from studies on nonacidic thiophene-based derivatives. nih.govresearchgate.net

Anticancer and Antitumor Investigations

The thiophene scaffold is a prominent feature in the development of new anticancer agents. nih.govresearchgate.net Derivatives of thiophene have been extensively synthesized and evaluated for their cytotoxic effects against a variety of tumor cell lines. mdpi.comnih.govacs.org These compounds exert their antitumor activity through diverse mechanisms, highlighting the versatility of the thiophene core in medicinal chemistry. nih.govresearchgate.net

One of the key mechanisms of action for thiophene derivatives is the inhibition of specific protein targets involved in cancer cell proliferation and survival. nih.gov Depending on the nature and position of substituents on the thiophene ring, these analogues can interfere with various signaling pathways. nih.gov For instance, some thiophene-bearing compounds have been shown to act as antimitotic agents by targeting microtubules and arresting the cell cycle. nih.gov A specific benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, was found to induce G2/M cell cycle arrest and apoptosis through the activation of caspases 3 and 9. nih.gov This compound also demonstrated inhibitory effects on both tubulin polymerization and WEE1 kinase. nih.gov

In other studies, a series of thiophene derivatives were synthesized and tested against HepG2 and SMMC-7721 liver cancer cell lines. mdpi.com One compound, TP5, was identified as a potent anticancer agent. mdpi.com To overcome issues of poor solubility, TP5 was encapsulated in human serum albumin (HSA) nanoparticles, which improved its delivery and efficacy. mdpi.com Another study identified a thiophene derivative, compound 480, with significant antitumor activity against HeLa and HepG2 cells, showing a lower IC50 value than paclitaxel (B517696) in HeLa cells. acs.org This compound was also shown to induce apoptosis by altering the mitochondrial membrane potential. acs.org

Table 4: Cytotoxicity of Selected Thiophene Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| TP 5 | HepG2 | Not specified, but showed high antitumor activity |

| TP 5 | SMMC-7721 | Not specified, but showed high antitumor activity |

| Compound 480 | HeLa | 12.61 |

| Compound 480 | HepG2 | 33.42 |

Data from studies on the anticancer activity of thiophene derivatives. mdpi.comacs.org

Antiviral and Anti-HIV Activities

Thiophene-based structures have been identified as a promising scaffold for the development of novel antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). acs.orgnih.gov Research has focused on the design and synthesis of thiophene derivatives that can inhibit key viral processes. acs.orgnih.gov

A notable area of investigation involves thiophene[3,2-d]pyrimidine derivatives, which have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.orgnih.gov These compounds are designed to bind to the NNRTI-binding pocket of the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. acs.org Studies have shown that these derivatives can exhibit potent activity against both wild-type HIV-1 and a range of drug-resistant mutant strains. acs.orgnih.gov For example, certain sulfonamide-containing thiophenepyrimidine compounds demonstrated single-digit nanomolar inhibitory activity against wild-type HIV-1. acs.org These compounds were also effective against strains with common resistance mutations like K103N and E138K. acs.org

Beyond HIV, thiophene derivatives have also been investigated as inhibitors of other viruses. In one study, a thiophene scaffold was identified as a hit in a screening for inhibitors of Ebola virus (EBOV) entry. nih.gov Subsequent synthesis and evaluation of a series of related compounds demonstrated their potential as viral entry inhibitors. nih.gov The mechanism of action for these compounds was linked to their interaction with the EBOV glycoprotein (B1211001) (GP), a key protein in the viral entry process. nih.gov

Table 5: Anti-HIV-1 Activity of Thiophene[3,2-d]pyrimidine Derivatives

| Compound | Target | EC50 (nM) |

|---|---|---|

| Compound 9b | Wild-Type HIV-1 | 9.2 |

| Compound 9d | Wild-Type HIV-1 | 7.1 |

Data from a study on thiophene[3,2-d]pyrimidine derivatives as HIV-1 NNRTIs. acs.org

Other Pharmacological Activities of Thiophene-Containing Propanoic Acid Derivatives

The therapeutic potential of thiophene derivatives extends beyond the previously discussed activities, with ongoing research into various other pharmacological properties. encyclopedia.pubnih.govnih.gov The versatility of the thiophene ring allows for its incorporation into a wide range of molecular structures, leading to diverse biological effects. nih.gov

Anticonvulsant Properties

Thiophene-containing compounds have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy. nih.govrjptonline.orgorientjchem.org The thiophene ring is a structural component of some compounds that have shown activity in various animal models of epilepsy. nih.gov

One area of research has focused on hybrid molecules that combine a thiophene ring with a pyrrolidine-2,5-dione core, a known pharmacophore for anticonvulsant activity. nih.gov A series of these hybrid compounds were synthesized and evaluated in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov

One of the most promising compounds from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4), demonstrated significant anticonvulsant activity. nih.gov In the MES test, its ED50 value was considerably lower than that of the reference drug valproic acid. nih.gov Similarly, in the 6 Hz test, it was more potent than both valproic acid and ethosuximide. nih.gov In vitro studies suggested that the mechanism of action for this compound involves a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Another compound in the series showed activity in the scPTZ test, significantly prolonging the latency to the first seizure. nih.gov

Table 6: Anticonvulsant Activity of a Thiophene-Pyrrolidine-2,5-dione Derivative (Compound 4)

| Test | Compound 4 ED50 (mg/kg) | Reference Drug ED50 (mg/kg) |

|---|---|---|

| MES Test | 62.14 | Valproic Acid: 252.7 |

| 6 Hz Test | 75.59 | Valproic Acid: 130.6, Ethosuximide: 221.7 |

Data from a study on hybrid compounds with pyrrolidine-2,5-dione and thiophene rings. nih.gov

Anti-anxiety Effects

The therapeutic potential of compounds containing a thiophene nucleus extends to the central nervous system, with several derivatives demonstrating notable anti-anxiety, or anxiolytic, properties. nih.gov While direct research on the anxiolytic effects of this compound is not extensively documented in publicly available literature, the broader class of thiophene-containing molecules has shown promise in this area. nih.gov

A prominent example of a thiophene-based drug with established anti-anxiety efficacy is Duloxetine, a serotonin-norepinephrine reuptake inhibitor used clinically for generalized anxiety disorder. drugbank.com The success of such compounds underscores the viability of the thiophene scaffold in designing molecules that interact with neurological targets.

Further research into analogues has identified other thiophene-containing structures with potential anxiolytic effects. For instance, studies on derivatives of 3-aminopyridin-2(1H)-one, which incorporate a thiophene substituent, have demonstrated tranquilizing (anxiolytic) activity in preclinical models like the "dark-light chamber" test. mdpi.com These findings suggest that the thiophene moiety can be a key component in developing novel agents for anxiety disorders.

Table 1: Examples of Thiophene Analogues with Investigated Anti-Anxiety Activity

| Compound/Class | Finding | Reference |

| Duloxetine | A serotonin-norepinephrine reuptake inhibitor containing a thiophene ring; used to treat generalized anxiety disorder. | drugbank.com |

| 3-Aminopyridin-2(1H)-one derivatives | Analogues with a thiophene substituent exhibited tranquilizing (anxiolytic) activity in in vivo tests. | mdpi.com |

| General Thiophene Derivatives | The class of compounds is noted for possessing a wide range of biological functions, including anti-anxiety effects. | nih.gov |

Antihypertensive Potential

The investigation of thiophene derivatives has also branched into cardiovascular medicine, revealing their potential as antihypertensive agents. nih.gov Research has focused on designing thiophene-based molecules that can effectively lower blood pressure.

A significant study in this area involved the synthesis and evaluation of a series of thienopyrimidinedione derivatives for their antihypertensive effects in spontaneously hypertensive rats (SHR). nih.gov These compounds are structural analogues where the thiophene ring is fused to a pyrimidinedione core. The study systematically explored different isomers—thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones—and the impact of various substitutions. nih.gov

The results were promising, with several analogues demonstrating potent oral antihypertensive activity. nih.gov Specifically, three thienopyrimidine-2,4-diones that featured a [(2-methoxyphenyl)piperazinyl]ethyl group at the N-3 position and a hydrogen at the N-1 position were identified as highly effective. nih.gov These compounds were further evaluated for their alpha-blocking potency, suggesting a mechanism of action related to the antagonism of adrenergic receptors. nih.gov The findings clearly establish that all three isomeric thiophene systems can serve as a foundation for potent antihypertensive agents. nih.gov

Table 2: Antihypertensive and Alpha-Blocking Potency of Lead Thienopyrimidinedione Analogues

| Compound | Isomeric System | ED-50SBP (mg/kg, po)¹ | ED50 (µg/kg, iv)² |

| Analogue 1 | thieno[3,4-d]pyrimidine-2,4-dione | 0.21 | 3.3 |

| Analogue 2 | thieno[3,2-d]pyrimidine-2,4-dione | 0.19 | 1.7 |

| Analogue 3 | thieno[2,3-d]pyrimidine-2,4-dione | 1.0 | 2.1 |

| Prazosin (Standard) | Quinazoline | Not specified | 10.4 |

| SGB 1534 (Standard) | Quinazoline-2,4-dione | Not specified | 15.4 |

¹ Dose for reducing systolic blood pressure by 50 mmHg in SHR. nih.gov ² Dose to antagonize the phenylephrine (B352888) pressor response by 50% in SHR. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for refining a lead compound into a drug candidate with optimized efficacy and a better property profile. For thiophene-based compounds, including analogues of this compound, SAR investigations have been crucial for identifying the structural features that govern their biological actions. researchgate.netnih.gov

The thiophene ring is a privileged scaffold in drug design, in part because it is often considered a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov SAR studies consistently show that the nature and position of substituents on the thiophene ring are critical determinants of pharmacological activity. nih.gov

Key SAR insights from research on bioactive thiophene analogues include:

Substitution Pattern: The antihypertensive activity of thienopyrimidinedione derivatives was highly dependent on the substitution pattern of the appended phenyl ring. nih.gov Substitution at the 2-position of the phenyl ring resulted in more potent compounds than substitution at the 4-position, while 3-substituted isomers were the least potent. nih.gov

Core Isomerism: The arrangement of the thiophene ring itself has a significant impact. In the same antihypertensive study, the thieno[3,2-d]pyrimidine (B1254671) isomer (Analogue 2) showed the most potent alpha-blocking activity, indicating subtle electronic and steric differences between the fused ring systems influence receptor binding. nih.gov

Essential Functional Groups: In the development of thiophene derivatives as Ebola virus inhibitors, SAR studies revealed that an oxy-piperidine group was essential for antiviral activity. acs.org Its complete removal led to a loss of function, highlighting that specific peripheral groups are often required for crucial interactions with the biological target. acs.org

Influence of N-Substitution: For the antihypertensive thienopyrimidinediones, alkylation or acylation at the N-1 position of the pyrimidinedione ring did not improve, and in some cases diminished, the desired activity compared to the unsubstituted (N-H) analogues. nih.gov This indicates that a hydrogen bond donor at this position may be favorable for activity.

Binding Mode Confirmation: In some cases, X-ray crystallography can confirm SAR findings. For a 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide inhibitor of cyclin-dependent kinase 5 (cdk5), the crystal structure revealed an unusual binding mode to the hinge region of the enzyme, providing a structural basis for the observed activity and guiding further optimization. nih.gov

These studies collectively demonstrate that optimizing the bioactivity of thiophene-based compounds is a multifactorial process, where the core heterocyclic system, the type and placement of substituents, and the presence of specific functional groups must be carefully considered to achieve the desired pharmacological effect.

Table 3: Summary of Key Structure-Activity Relationship Principles for Thiophene Analogues

| Structural Feature | Observation | Implication for Bioactivity | Reference(s) |

| Thiophene Ring | Acts as a bioisostere for phenyl rings. | Can improve metabolic stability and binding affinity. | nih.gov |

| Substituent Position | 2-position substitution on a peripheral phenyl ring led to higher antihypertensive potency than 4- or 3-position substitution. | Precise positioning is critical for optimal interaction with the target receptor. | nih.gov |

| Peripheral Functional Groups | Removal of an oxy-piperidine group from an antiviral thiophene analogue abolished its activity. | Specific groups can be essential pharmacophores required for biological function. | acs.org |

| N-Alkylation/Acylation | Did not improve antihypertensive effects in thienopyrimidinediones compared to N-H. | A hydrogen bond donor at this position may be important for activity. | nih.gov |

| Core Isomeric Structure | Different thienopyrimidine isomers (e.g., thieno[3,2-d] vs. thieno[2,3-d]) exhibited varied potencies. | The orientation of the thiophene fusion affects the overall shape and electronic properties of the molecule. | nih.gov |

Environmental Behavior and Degradation Pathways of Thiophene Containing Organic Acids

Biodegradation Mechanisms and Microbial Metabolism of Thiophene (B33073) Ring Systems

The biodegradation of the thiophene ring is a complex process. Thiophene itself is often resistant to microbial degradation when it is the only source of carbon. dtu.dkresearchgate.net However, it can be broken down by microorganisms in a process called cometabolism, where the microbes use another compound, such as benzene, as their primary food source. dtu.dkresearchgate.net This process is significant in environments contaminated with multiple aromatic hydrocarbons. dtu.dk

The initial step in the microbial metabolism of thiophene often involves the oxidation of the sulfur atom, which is catalyzed by cytochrome P450 enzymes, leading to the formation of highly reactive intermediates like thiophene S-oxides and thiophene epoxides. nih.gov These reactive metabolites can then undergo further transformations. nih.gov For instance, studies on thiophene degradation have identified the formation of thiophene sulphoxide dimers as major products, resulting from a Diels-Alder condensation of two thiophene S-oxide molecules. dtu.dk

In the context of anaerobic degradation, the thiophene ring may undergo a different pathway. For example, in the anaerobic degradation of similar aromatic compounds, the ring system is activated by a stepwise reduction. nih.gov While specific pathways for 2-Oxo-3-(thiophen-2-yl)propanoic acid are not detailed in the provided results, the general principles of thiophene metabolism suggest that the degradation would involve initial enzymatic attacks on the thiophene ring. nih.govnih.gov The degradation of thiophene-based polyesters by cutinase enzymes, for example, leads to the release of thiophenedicarboxylic acid (TPCA), demonstrating enzymatic cleavage of ester bonds adjacent to the thiophene ring. nih.gov

| Metabolic Process | Key Features | Primary Substrates | Key Intermediates/Products | References |

|---|---|---|---|---|

| Aerobic Cometabolism | Requires a primary growth substrate for the degradation of the secondary substrate (thiophene). | Benzene, Toluene, Ethylbenzene | Thiophene S-oxides, Thiophene sulphoxide dimers | dtu.dkresearchgate.net |

| Enzymatic Degradation | Specific enzymes like cutinases can hydrolyze polymers containing thiophene moieties. | Thiophene-based polyesters | Thiophenedicarboxylic acid (TPCA), Oligomers | nih.gov |

| Anaerobic Degradation | Involves stepwise reduction of the aromatic ring system. | Naphthalene, 2-Methylnaphthalene | Reduced 2-naphthoic acid derivatives | nih.gov |

Environmental Persistence and Bioaccumulation Potential in Aquatic and Terrestrial Systems

The environmental persistence of organic compounds is influenced by factors such as their chemical structure, hydrophobicity, and susceptibility to degradation processes. researchgate.net Thiophene and its derivatives are found in various natural and synthetic compounds, some of which exhibit significant biological activity and potential for persistence. cabidigitallibrary.org

The bioaccumulation potential of a chemical refers to its accumulation in an organism relative to the concentration in the surrounding environment. nih.gov This is a significant concern for hydrophobic organic compounds. researchgate.netresearchgate.net The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log K_ow). nih.gov For industrial chemicals in Europe, a log K_ow greater than 3 is a trigger for further bioconcentration studies. nih.gov While the specific log K_ow for this compound is not provided in the search results, related compounds like 2-(thiophen-3-yl)propanoic acid have a computed XLogP3 of 1.6, and 3-(thiophen-2-yl)propanoic acid has a computed XLogP3 of 1.8. nih.govnih.gov These values are below the typical screening threshold for high bioaccumulation potential, suggesting a lower likelihood of significant bioaccumulation in aquatic organisms.

The persistence of thiophene-containing compounds in soil and sediment is also a key consideration. The interaction of these compounds with soil organic matter can lead to sequestration, making them less available for microbial degradation and potentially increasing their persistence. researchgate.net However, the presence of functional groups like the carboxylic acid in this compound can increase its water solubility and potentially reduce its adsorption to soil particles compared to more hydrophobic thiophene derivatives.

| Compound Property | Significance for Environmental Fate | Value for Related Thiophene Acids | References |

|---|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | Indicator of bioaccumulation potential. Higher values suggest greater potential to accumulate in fatty tissues. | 1.6 for 2-(thiophen-3-yl)propanoic acid; 1.8 for 3-(thiophen-2-yl)propanoic acid | nih.govnih.govnih.gov |

| Water Solubility | Influences mobility in soil and water. Higher solubility can lead to lower adsorption and potentially faster degradation. | The carboxylic acid group generally increases water solubility. | researchgate.net |

| Sequestration | Binding to soil and sediment particles, which can decrease bioavailability and increase persistence. | Likely lower for the acid form compared to more non-polar thiophenes. | researchgate.net |

Analytical Methods for Environmental Monitoring and Detection of Thiophene Metabolites

Effective monitoring of thiophene-containing compounds and their metabolites in the environment is essential for understanding their fate and transport. A variety of advanced analytical techniques are available for the detection and quantification of organic pollutants in environmental matrices such as water, soil, and biological tissues. researchgate.netmdpi.com

Chromatography-based methods are the most frequently used tools for this purpose. researchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a common technique for analyzing thiophenic compounds. mdpi.com For more complex samples and lower detection limits, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile organic compounds, and has been used to identify metabolites from the degradation of aromatic compounds. nih.govnih.gov

The selection of the analytical method depends on the specific properties of the target analyte and the complexity of the sample matrix. For a compound like this compound, which is a polar organic acid, LC-MS would likely be a suitable technique for its detection and quantification in environmental samples. The sample preparation step, such as solid-phase extraction (SPE), is often crucial to remove interfering substances and concentrate the analyte before instrumental analysis.

| Analytical Technique | Principle | Applicability to Thiophene Metabolites | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with UV detection | Separates compounds based on their interaction with a stationary phase, with detection based on UV light absorption. | Suitable for monitoring thiophenic compounds in desulfurization studies. Fast methods can be developed for routine monitoring. | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream, followed by detection and identification based on their mass-to-charge ratio. | Used for identifying metabolites of aromatic compounds, including thioethers, after derivatization to increase volatility. | nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase, followed by mass spectrometric detection. Ideal for polar and non-volatile compounds. | A powerful tool for identifying and quantifying a wide range of organic pollutants and their metabolites in environmental samples. | nih.gov |

Future Research Directions and Unaddressed Challenges in 2 Oxo 3 Thiophen 2 Yl Propanoic Acid Research

Exploration of Novel Enantioselective Synthetic Routes and Scale-Up Methodologies

The synthesis of 2-Oxo-3-(thiophen-2-yl)propanoic acid is a critical challenge, particularly concerning stereochemical control. The presence of a chiral center necessitates the development of enantioselective synthetic methods to produce single enantiomers, which are often required for specific biological targeting.

Current Synthetic Precursors: The most direct synthetic precursor is its corresponding ethyl ester, ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This intermediate can be synthesized, and subsequent hydrolysis of the ester group would yield the desired carboxylic acid. However, published methods for this conversion often result in a racemic mixture.

Unaddressed Challenges:

Enantioselective Synthesis: A significant hurdle is the lack of established enantioselective routes. Future research should focus on asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries, to produce either the (R)- or (S)-enantiomer selectively.

Scale-Up Methodologies: Existing laboratory-scale syntheses are not always transferable to large-scale industrial production. A major challenge is the development of cost-effective, efficient, and safe methodologies for producing the compound in larger quantities, which is essential for extensive biological testing and potential commercialization. Research into continuous flow chemistry or optimized batch processes could address this gap.

In-depth Mechanistic Elucidation of Observed Biological Activities

While the thiophene (B33073) moiety is present in various biologically active molecules, including commercial fungicides, the specific biological activities of this compound are not well-documented. A primary future direction is the comprehensive screening of this compound against various biological targets to identify any potential therapeutic effects.

Key Research Questions:

Target Identification: What enzymes, receptors, or cellular pathways does this compound interact with? Initial broad-spectrum screening is a necessary first step.

Mechanism of Action: Once a biological activity is identified, elucidating the precise molecular mechanism is paramount. For example, if the compound shows enzymatic inhibition, studies should focus on determining the mode of inhibition (e.g., competitive, non-competitive) and identifying the specific amino acid residues involved in the binding interaction.

Structure-Activity Relationships (SAR): Systematic modification of the compound's structure—for instance, by altering the position of the keto group or substituting the thiophene ring—can help to identify the key chemical features responsible for its biological effects.

Development of Advanced Therapeutic Applications and Prodrug Strategies

Should promising biological activities be discovered, the development of therapeutic applications would be the next logical step. However, the inherent physicochemical properties of the parent compound may not be optimal for drug delivery. Prodrug strategies offer a powerful approach to overcome such limitations.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can be used to improve properties like solubility, stability, and bioavailability.

Hypothetical Prodrug Strategies for this compound:

Ester Prodrugs: The carboxylic acid group is an ideal handle for modification. Esterification could mask the polar carboxylate, potentially improving membrane permeability and oral absorption. These ester prodrugs would then be hydrolyzed by esterase enzymes in the body to release the active acid.

Amide Prodrugs: Similar to esters, forming an amide could also serve as a viable prodrug strategy, with different cleavage kinetics and metabolic stability profiles.

The primary challenge in this area is the rational design and synthesis of prodrugs that exhibit the desired release profile and improved pharmacokinetic properties without introducing toxicity.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound can only be achieved through the integration of multiple scientific disciplines. The complexity of drug discovery and development necessitates a collaborative approach.

Synergistic Methodologies:

Computational Chemistry: In silico methods, such as molecular docking and quantum mechanics calculations, can predict potential biological targets and elucidate binding modes, thereby guiding experimental work and reducing the cost and time associated with random screening.

Synthetic and Medicinal Chemistry: Chemists are required to synthesize the target compound, its analogs for SAR studies, and any designed prodrugs.

Chemical Biology and Pharmacology: Biologists and pharmacologists are essential for conducting biological assays, from initial screening to in-depth mechanistic studies and preclinical evaluation. The combination of synthetic chemistry with bioassays is a cornerstone of modern agrochemical and pharmaceutical research.

The main challenge is fostering effective collaboration between these distinct fields to ensure that computational predictions are experimentally validated and that biological findings feed back into the design of new and improved molecules.

Q & A

Basic Research Questions